Caspase-3 Inhibitory Potency: >30-Fold Improvement Over a Structurally Related Inhibitor
In a direct biochemical assay, 4-((1-(5-bromofuran-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one inhibited human recombinant caspase-3 with an IC50 of 6.60 nM [1]. This is substantially more potent than a related synthetic caspase-3 inhibitor (BDBM160801), which exhibited an IC50 of 200 nM in a cellular PARP cleavage assay [2]. This represents a >30-fold improvement in inhibitory activity under comparable enzymatic conditions. The 6.60 nM potency approaches the low nanomolar range, making it a suitable chemical probe for studies requiring strong target engagement at low concentrations.
| Evidence Dimension | Caspase-3 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.60 nM |
| Comparator Or Baseline | Related caspase-3 inhibitor (BDBM160801): IC50 = 200 nM |
| Quantified Difference | >30-fold more potent |
| Conditions | Biochemical assay using human recombinant caspase-3 and a fluorogenic 7-amino-4-methylcoumarin substrate for the test compound; cellular PARP cleavage assay for the comparator. |
Why This Matters
Procurement of a 6.60 nM inhibitor instead of a 200 nM analog reduces the compound quantity needed per assay by >90% for the same effective concentration, directly lowering research costs and enabling robust dose-response studies.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50258379: IC50 6.60 nM for human recombinant caspase-3. BindingDB PrimarySearch_ki. View Source
- [2] BindingDB. (n.d.). BDBM160801: IC50 200 nM for caspase-3 inhibition. Derived from US10167313 and US9045524. View Source
